2-Chlorobenzo[d]thiazole-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2OS |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
2-chloro-1,3-benzothiazole-5-carboxamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-8-11-5-3-4(7(10)12)1-2-6(5)13-8/h1-3H,(H2,10,12) |
InChI Key |
UQSDIXGADTUHOS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(S2)Cl |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(S2)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Chlorobenzo D Thiazole 5 Carboxamide and Its Derivatives
Influence of Substituent Position and Nature on Biological Activities
The presence of a chloro group, an electron-withdrawing halogen, on the benzothiazole (B30560) scaffold significantly impacts its biological properties. The position of this substituent is a key determinant of its effect. For instance, the introduction of a chloro group at the 4th position of 2-mercaptobenzothiazole (B37678) has been shown to increase antifungal activity. pharmacyjournal.in Similarly, replacing a hydrogen atom with a chloro group at the 5th position can enhance the potency of the compound. pharmacyjournal.in
In the context of anticancer activity, hydrophobic moieties, including chloro-substituted groups, are considered beneficial. pharmacyjournal.in Studies on benzothiazole-2-sulfonamides as carbonic anhydrase inhibitors found that a 6-chlorobenzothiazole-2-sulfonamide was highly effective in reducing intraocular pressure, highlighting the importance of the chloro group's placement for specific therapeutic applications. nih.gov The synthesis of various 2-amino-5-chlorobenzothiazole (B1265905) derivatives has been a strategy to create new compounds with potential antifungal activity, further underscoring the value of the chloro substituent in drug design. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq
Synthetic strategies often involve converting the precursor amine group into an amide and then extending the structure from there. For example, starting with 2-amino-5-chlorobenzothiazole, derivatives can be synthesized by first reacting it with agents like ethyl chloroacetate, followed by reactions to introduce hydrazide functionalities or build new heterocyclic rings. researchgate.netuobaghdad.edu.iq These modifications demonstrate the chemical tractability of the core structure and allow for the exploration of a wide chemical space to optimize biological activity.
| Starting Scaffold | Modification Reagent | Resulting Functional Group/Moiety | Potential Influence on Activity |
|---|---|---|---|
| 2-amino-5-chlorobenzothiazole | Ethyl Chloroacetate | Ester Derivative | Intermediate for further synthesis, e.g., hydrazide formation |
| Ester Derivative | Hydrazine (B178648) Hydrate | Hydrazide Derivative | Precursor for synthesizing oxadiazole and triazole rings |
| Hydrazide Derivative | Carbon Disulfide (CS2) | 1,3,4-Oxadiazole-2-thiol | Introduces a new heterocyclic ring known for biological activities |
| Ester Derivative | Thiosemicarbazide | 1,2,4-Triazole-3-thiol | Incorporates a triazole moiety, often associated with antifungal properties |
This table illustrates common synthetic modifications originating from the amino precursor to the carboxamide moiety in chlorobenzothiazole derivatives, as described in the literature. researchgate.netuobaghdad.edu.iq
Attaching various heterocyclic rings to the benzothiazole core, often via a linker connected to the C-2 or C-5 position, is a common strategy to enhance or modulate biological activity. The nature of the heterocyclic ring and the length and flexibility of the linker can significantly affect the compound's ability to fit into a target's binding site.
Studies have explored the synthesis of novel benzothiazole derivatives by incorporating rings such as 1,3,4-oxadiazole, 1,2,4-triazole, benzimidazole (B57391), and thiazolidinone. researchgate.netuobaghdad.edu.iq For example, a series of compounds where different heterocycles (imidazole, triazole, tetrazole) were attached to the benzothiazole nucleus were evaluated for anticonvulsant activity. nih.gov The results indicated that the type of heterocycle played a crucial role, as replacing a mercapto-triazole ring with other heterocycles resulted in a near-total loss of anticonvulsant activity in the tested models. nih.gov This highlights the specific structural requirements for interaction with the biological target and demonstrates that both the attached heterocycle and its connection to the main scaffold are critical for bioactivity.
| Core Structure | Attached Heterocycle | Linker/Attachment Point | Observed Biological Activity |
|---|---|---|---|
| 5-Chlorobenzothiazole | 1,3,4-Oxadiazole-2-thiol | Via an acetohydrazide linker | Antifungal researchgate.netuobaghdad.edu.iq |
| 5-Chlorobenzothiazole | 1,2,4-Triazole-3-thiol | Via an acetohydrazide linker | Antifungal researchgate.netuobaghdad.edu.iq |
| 5-Chlorobenzothiazole | Benzimidazole | Via a chloroacetic acid linker | Antifungal researchgate.netuobaghdad.edu.iq |
| 6-Oxybenzylbenzothiazole | 1,2,4-Triazole | Via a thioacetmide linker at C-2 | Anticonvulsant nih.gov |
| 6-Oxybenzylbenzothiazole | Imidazole/Tetrazole | Via a thioacetmide linker at C-2 | Inactive (Anticonvulsant) nih.gov |
This table summarizes examples of heterocyclic attachments to the benzothiazole core and their resulting biological activities, demonstrating the impact of these structural modifications.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to find statistically significant correlations between the chemical structure of compounds and their biological activity. mdpi.com These models translate molecular structures into numerical descriptors and use them to develop mathematical equations that can predict the activity of new, unsynthesized compounds. chula.ac.thnih.gov This predictive capability helps prioritize which derivatives to synthesize, saving time and resources in the drug discovery process.
Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the 3D conformation of molecules, which is crucial for their interaction with biological targets. nih.gov Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govimist.ma
CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields of a series of aligned molecules and correlates these fields with their biological activities. researchgate.net The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.
CoMSIA extends the CoMFA approach by calculating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govimist.ma This provides a more comprehensive description of the molecular properties influencing the interaction with a receptor. nih.gov For example, a CoMSIA study on 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B inhibitors generated a predictive model that helped in designing new compounds with potentially enhanced activity. nih.gov The contour maps from such studies can guide chemists, for instance, by showing where adding a bulky group might be favorable for steric interactions or where adding a hydrogen bond acceptor could improve binding affinity.
| 3D-QSAR Method | Molecular Fields Analyzed | Primary Application |
|---|---|---|
| CoMFA | Steric, Electrostatic | Correlates molecular shape and charge distribution with biological activity. |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | Provides a more detailed analysis of molecular properties influencing ligand-receptor interactions. |
This table compares the CoMFA and CoMSIA methodologies used in 3D-QSAR studies.
Multi-Parametric Optimization in Lead Discovery
A successful drug must possess a balance of multiple properties, not just high potency against its intended target. nih.gov Multi-Parametric Optimization (MPO) is a crucial strategy in modern drug discovery that aims to simultaneously optimize a lead compound's potency, selectivity, and its Absorption, Distribution, Metabolism, and Elimination (ADME) properties, while also minimizing toxicity. nih.gov
Biological Activities and Pharmacological Potential of 2 Chlorobenzo D Thiazole 5 Carboxamide Analogues
Antimicrobial Activities
Analogues of 2-Chlorobenzo[d]thiazole-5-carboxamide have shown a broad spectrum of antimicrobial activities. Research has demonstrated their effectiveness against various pathogenic bacteria, fungi, and mycobacteria, indicating their potential as versatile therapeutic agents.
Antibacterial Efficacy Against Specific Bacterial Strains
Derivatives of the benzothiazole (B30560) carboxamide scaffold have been synthesized and evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. nih.gov A study involving novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives found that the resulting 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole compounds were particularly active against all tested pathogenic bacterial and fungal strains, showing moderate to good inhibition at concentrations of 12.5-100 µg/mL. nih.gov The specific bacterial strains tested included Staphylococcus aureus (Gram-positive), and the Gram-negative bacteria Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov
Further research into benzothiazole-containing diarylureas, which are analogues of the antimicrobial agent triclocarban, identified compounds with potent activity against Staphylococcus aureus and Enterococcus faecalis. mdpi.com Modifications to the benzothiazole ring, such as replacing a 6-OCF3 group with a 6-Cl substituent, improved antibacterial activity against several species, including S. aureus, methicillin-resistant S. aureus (MRSA), a resistant strain of E. coli, Listeria monocytogenes, and Salmonella typhimurium. nih.gov Some of these analogues demonstrated activity nearly equipotent to the reference antibiotic streptomycin. nih.gov
Other studies have highlighted the efficacy of isothiazolone (B3347624) analogues, where a 5-chloroisothiazolone core with an N-(4-chlorophenyl) substitution resulted in a compound with potent activity against an E. coli strain expressing NDM-1, a carbapenemase that confers resistance to antibiotics. nih.gov This compound also showed promising activity against MRSA. nih.gov Similarly, nitro- and amino-substituted 2-benzimidazolyl and 2-benzothiazolyl benzo[b]thieno-2-carboxamides were assessed, with nitro- and amino-substituted benzimidazole (B57391) derivatives showing the most promising activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Moraxella catarrhalis with Minimum Inhibitory Concentrations (MICs) between 2-8 µg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Benzothiazole Carboxamide Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Bacterial Strain | Activity (MIC/MBC/Inhibition) | Reference |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Moderate to good inhibition at 12.5-100 µg/mL | nih.gov |
| Diarylureas with benzothiazole nucleus (analogue 2bB) | Enterococcus faecalis | More active than Triclocarban | mdpi.com |
| Diarylureas with benzothiazole nucleus (analogues 2bF, 2eC) | Staphylococcus aureus | MIC = 8 µg/mL (Triclocarban MIC = 16 µg/mL) | mdpi.com |
| 3-(6-chlorobenzo[d]thiazol-2-yl)-thiazolidin-4-ones | S. aureus, MRSA, resistant E. coli, L. monocytogenes, S. typhimirium | 2.5 to 5-fold improvement over 6-OCF3 analogues | nih.gov |
| 5-chloroisothiazolone analogue (5a) | E. coli BL21 (NDM-1) | MIC < 0.032 µg/mL | nih.gov |
| Nitro-substituted benzimidazole-benzo[b]thieno-2-carboxamides (3a) | S. aureus, E. faecalis, E. coli, M. catarrhalis | MIC = 2-8 µg/mL | nih.gov |
| Amino-substituted benzimidazole-benzo[b]thieno-2-carboxamides (4a, 5a, 5b) | S. aureus, E. faecalis, E. coli, M. catarrhalis | MIC = 2-8 µg/mL | nih.gov |
Antifungal Efficacy and Related Mechanisms (e.g., Succinate (B1194679) Dehydrogenase Inhibition)
The antifungal potential of this compound analogues is significant, with a primary mechanism of action identified as the inhibition of succinate dehydrogenase (SDH). nih.govnih.govsci-hub.se SDH, or complex II, is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration, leading to cell death. sci-hub.se
A series of novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides were designed as SDH inhibitors. nih.gov One compound, N-(2-(((5-chlorobenzo[d]thiazol-2-yl)thio)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Compound Ig), demonstrated superior antifungal activity compared to the commercial fungicide thifluzamide, with EC50 values below 10 µg/mL against four tested fungi and below 2 µg/mL against Cercospora arachidicola. nih.gov
Similarly, novel thiazole (B1198619) carboxamides have been rationally designed to target SDH. sci-hub.seresearchgate.net Certain derivatives showed excellent in vitro fungicidal activities against Rhizoctonia cerealis and Sclerotinia sclerotiorum, outperforming thifluzamide. sci-hub.seresearchgate.net Transcriptomic analysis confirmed that treatment with these compounds led to the down-regulation of the succinate dehydrogenase genes SDHA and SDHB. sci-hub.seresearchgate.net The introduction of carboxamide fungicides that inhibit SDH is considered a viable strategy for managing fungicide resistance in pathogens like Fusarium oxysporum. nih.gov
Beyond SDH inhibition, derivatives have been tested against a panel of fungi including Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum, showing moderate to good inhibition. nih.gov
Table 2: Antifungal Activity of Selected Benzothiazole Carboxamide Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Fungal Strain | Activity (EC50/Inhibition) | Mechanism | Reference |
|---|---|---|---|---|
| Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides (Compound Ig) | Cercospora arachidicola | < 2 µg/mL | SDH Inhibition | nih.gov |
| Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides (Compound Ig) | Rhizoctonia solani Kühn | 90.6% preventative potency | SDH Inhibition | nih.gov |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | Moderate to good inhibition at 12.5-100 µg/mL | Not specified | nih.gov |
| Thiazole carboxamides (Compound 6g) | Sclerotinia sclerotiorum | EC50 = 0.6 mg/L | SDH Inhibition | sci-hub.seresearchgate.net |
| Thiazole carboxamides (Compound 6g) | Rhizoctonia cerealis | EC50 = 6.2 mg/L | SDH Inhibition | sci-hub.seresearchgate.net |
Antimycobacterial Activity Against Mycobacterium tuberculosis Strains
Analogues of benzothiazole carboxamide have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govnih.gov An initial hit, a benzothiazole adamantyl amide, was identified from a high-throughput screen against Mtb and was also found to be active against nontuberculous mycobacteria (NTM). nih.gov Optimization of this scaffold, by replacing the adamantyl group with cyclohexyl derivatives, led to compounds with excellent potency. nih.gov These advanced analogues exhibited MIC values of 0.12–0.5 µg/mL against Mtb and were also highly active against NTM such as M. abscessus (MIC 0.03 to 0.12 μg/mL). nih.gov Resistance mapping studies suggest that these compounds likely target the trehalose (B1683222) monomycolate transporter (MmpL3), which is essential for mycolic acid transport to the mycobacterial cell envelope. nih.gov
Another series of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives also showed significant activity. nih.govrsc.org One derivative carrying a 4-nitro phenyl moiety (IT10) displayed an IC50 of 2.32 μM against Mtb H37Ra, while another with a 2,4-dichloro phenyl moiety (IT06) had an IC50 of 2.03 μM. nih.govrsc.org Molecular docking studies for these compounds suggested Pantothenate synthetase as a potential target. nih.govrsc.org Further research identified N-Arylalkylbenzo[d]thiazole-2-carboxamides as another new class of potent anti-mycobacterial agents, with twelve compounds showing promising activity in the range of 0.78-6.25 µg/mL against the H37Rv strain. researchgate.net
Anticancer and Antiproliferative Activities
The benzothiazole scaffold is a recognized pharmacophore in anticancer drug design. nih.gov Analogues of this compound have demonstrated significant antiproliferative effects through various mechanisms, including enzyme inhibition and induction of cell death in specific cancer cell lines. mdpi.comsemanticscholar.org
Inhibition of Kinase Enzymes (e.g., Src-Family Kinases, HSET/KIFC1)
A key mechanism for the anticancer activity of these analogues is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. A series of substituted 2-(aminoheteroaryl)-thiazole-5-carboxamides were synthesized as novel, potent inhibitors of the Src-family kinase p56(Lck), a key enzyme in T-cell signaling. nih.govresearchgate.net
More recently, research has focused on the mitotic kinesin HSET (also known as KIFC1), an attractive target in cancers with centrosome amplification. acs.orgnih.gov Many cancer cells rely on HSET to cluster extra centrosomes, thereby avoiding mitotic catastrophe and ensuring cell survival. acs.orgnih.gov A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered to be an inhibitor of HSET. acs.orgnih.gov Optimization of this lead compound resulted in ATP-competitive inhibitors with nanomolar biochemical potency and high selectivity against the opposing mitotic kinesin Eg5. acs.orgnih.gov These inhibitors were shown to induce a multipolar phenotype in centrosome-amplified human cancer cells, a hallmark of HSET inhibition. acs.org
Cell Line-Specific Antiproliferative Effects
The antiproliferative effects of benzothiazole carboxamide analogues have been documented across a variety of human cancer cell lines. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated against lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines, with some compounds displaying moderate to high activity. mdpi.comresearchgate.net
In other work, a library of phenylacetamide derivatives containing the benzothiazole nucleus was tested against paraganglioma and pancreatic cancer cell lines, inducing a marked reduction in cell viability at low micromolar concentrations. nih.govsemanticscholar.orgnih.gov One derivative, in particular, showed a strong antiproliferative effect and a high selectivity index against cancer cells. nih.gov
Further studies on amino-substituted benzothiazole hydrochloride salts revealed that one derivative displayed pronounced and selective activity against the breast cancer cell line MCF-7 with an IC50 of 40 nM. nih.gov Derivatives of dasatinib (B193332), a known kinase inhibitor featuring a thiazole carboxamide core, were synthesized and evaluated. eurekaselect.com Several of these new analogues showed strong antiproliferative activity against breast (MCF-7, MDA-MB-231) and colon (HT-29) cancer cells. eurekaselect.com
Table 3: Antiproliferative Activity of Selected Benzothiazole Carboxamide Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Activity (IC50/Inhibition) | Reference |
|---|---|---|---|
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (Lung), Bel7402 (Liver), HCT-8 (Colon) | Moderate to high activity (up to 48% inhibition) | mdpi.comresearchgate.net |
| Phenylacetamide derivatives with benzothiazole nucleus | Paraganglioma, Pancreatic Cancer | Marked viability reduction at low µM concentrations | nih.govsemanticscholar.orgnih.gov |
| Amino-substituted benzothiazole hydrochloride salt (5d) | MCF-7 (Breast) | IC50 = 40 nM | nih.gov |
| Dasatinib derivatives (IId, IIe, IIf) | MCF-7 (Breast), MDA-MB-231 (Breast), HT-29 (Colon) | Strong antiproliferative activity | eurekaselect.com |
| 2-(3-benzamidopropanamido)thiazole-5-carboxylates | DLD1 (Colon, centrosome-amplified) | Induction of multipolar mitotic spindles | acs.org |
Modulation of Receptor Systems
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various G-protein coupled receptors (GPCRs). Analogues have been specifically designed and evaluated for their activity at dopamine (B1211576) and orexin (B13118510) receptors.
The dopamine D4 receptor (D4R) is a key target for neuropsychiatric disorders due to its specific expression in brain regions that govern cognition, attention, and decision-making. nih.gov A series of benzothiazole analogues has been synthesized and evaluated for their potential to target the D4R. nih.govsemanticscholar.org
These efforts have led to the identification of several compounds with high binding affinity for the D4R, with K_i values as low as 6.9 nM. nih.govsemanticscholar.org A crucial aspect of their development is selectivity over other D2-like receptors (D2R and D3R) to minimize off-target effects. nih.govfrontiersin.org Studies have reported analogues with greater than 91-fold selectivity for D4R over these other dopamine receptor subtypes. nih.govsemanticscholar.org The functional activity of these ligands varies, with both partial agonists and antagonists being developed. nih.gov For instance, the novel analogue designated '16f' was identified as a potent, low-efficacy D4R partial agonist. nih.govsemanticscholar.org The introduction of a benzothiazole moiety, as a bioisosteric replacement for other aryl groups, has been well-tolerated by the D2 and D3 receptor binding sites as well, with some analogues showing dual antagonist affinities in the low nanomolar range for both receptors. frontiersin.orgnih.govuaeu.ac.ae
Table 1: D4R Binding Affinity and Selectivity of Benzothiazole Analogues
| Compound Class | Target | Binding Affinity (K_i) | Selectivity | Functional Profile | Source |
|---|---|---|---|---|---|
| Benzothiazole Analogues | D4R | ≤ 6.9 nM | >91-fold over D2R, D3R | Partial Agonist / Antagonist | nih.govsemanticscholar.org |
| Benzothiazole-based Ligands | D2SR / D3R | 2.8 - 8.5 nM | Dual Acting | Antagonist | frontiersin.orguaeu.ac.ae |
Orexin receptors, OX1R and OX2R, are involved in regulating the sleep-wake cycle, and their antagonists are therapeutic targets for insomnia. nih.govresearchgate.net While direct studies on this compound analogues are not prominent, related bicyclic heterocyclic compounds, such as benzoxazoles, have been extensively developed as dual orexin receptor antagonists (DORAs). researchgate.net
The clinical candidate Suvorexant, for example, which incorporates a benzoxazole (B165842) ring, binds with high affinity to both orexin receptors, exhibiting a K_i of 0.54 nM for OX1R and 0.35 nM for OX2R. researchgate.net The binding of these antagonists is driven by key interactions within the receptor pocket. The ligand's aromatic fragments often form an intramolecular π-stacking arrangement, which is further stabilized by interactions with specific hydrophobic and aromatic residues in the receptor, such as H7.39 and W23.50. nih.gov The chlorine substituent on the benzoxazole ring of suvorexant fits into a hydrophobic subpocket, contributing significantly to its binding affinity at both OX1R and OX2R. nih.gov Although different orexin antagonists may adopt varied binding modes, they generally target similarly located hydrophobic hotspots within the receptors, which is a key driver of their affinity. nih.gov
Table 2: Binding Affinity of a Representative Benzoxazole Analogue at Orexin Receptors
| Compound | Target | Binding Affinity (K_i) | Source |
|---|---|---|---|
| Suvorexant (MK-4305) | OX1R | 0.54 nM | researchgate.net |
| OX2R | 0.35 nM | researchgate.net |
Enzyme Inhibition Beyond Kinases
Beyond receptor modulation, analogues based on the thiazole carboxamide scaffold have been developed as potent inhibitors of crucial metabolic and bacterial enzymes.
Succinate dehydrogenase (SDH), or mitochondrial complex II, is an essential enzyme in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. sci-hub.senih.gov It has become a prime target for the development of fungicides, known as SDHIs. nih.govresearchgate.net A series of novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides were designed as SDH inhibitors. nih.gov Many of these compounds displayed significant antifungal activity. nih.gov
For example, the compound N-(2-(((5-chlorobenzo[d]thiazol-2-yl)thio)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Compound Ig) showed superior antifungal activity compared to the commercial fungicide thifluzamide, with EC50 values below 10 µg/mL against four different fungi. nih.gov Other thiazole carboxamide derivatives also showed excellent SDH inhibition and potent in vitro fungicidal activities against pathogens like Rhizoctonia cerealis and Sclerotinia sclerotiorum. sci-hub.se Compound 6g, a thiazole carboxamide, had an IC50 of 0.56 mg/L for SDH inhibition, comparable to thifluzamide, but demonstrated superior fungicidal activity against S. sclerotiorum (EC50 of 0.6 mg/L vs. 4.4 mg/L for thifluzamide). sci-hub.se Molecular modeling suggests that these inhibitors bind to the ubiquinone pocket of SDH, primarily through hydrophobic interactions, thereby disrupting mitochondrial respiration and leading to pathogen death. sci-hub.senih.gov
Table 3: Inhibitory Activity of Thiazole Carboxamide Analogues against SDH and Fungi
| Compound | Target Enzyme/Organism | Activity Metric | Value | Source |
|---|---|---|---|---|
| Compound Ig | Cercospora arachidicola | EC50 | < 2 µg/mL | nih.gov |
| Compound 6g | SDH | IC50 | 0.56 mg/L | sci-hub.se |
| Compound 6g | Sclerotinia sclerotiorum | EC50 | 0.6 mg/L | sci-hub.se |
| Thifluzamide | SDH | IC50 | 0.55 mg/L | sci-hub.se |
| Thifluzamide | Sclerotinia sclerotiorum | EC50 | 4.4 mg/L | sci-hub.se |
Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. nih.govmdpi.com They are the primary targets of β-lactam antibiotics. mdpi.com The emergence of resistance, often through modification of these proteins (e.g., PBP2a in MRSA), necessitates the discovery of new, non-β-lactam inhibitors. nih.govmdpi.com
Thiazole-containing heterocyclic compounds have been investigated as potential PBP inhibitors. nih.gov Studies on arylalkylidene iminothiazolidin-4-ones, which feature a thiazole-related core, have shown that these non-β-lactam compounds can inhibit bacterial growth by interfering with cell wall synthesis. nih.govnih.gov Certain derivatives exhibited inhibitory activities against various PBPs, including PBP 2x from Streptococcus pneumoniae and the low-affinity PBP 2a of MRSA, with concentrations in the 10 to 100 µM range. nih.gov The inhibition of PBP 2xS by some of these compounds appeared to be noncompetitive, with the most effective inhibitor showing a dissociation constant (K_i) of 10 µM. nih.govnih.gov These findings indicate that the thiazole scaffold can be incorporated into structures that effectively interact with and inhibit these crucial bacterial enzymes. nih.govresearchgate.net
Table 4: Inhibitory Activity of Thiazole-Related Analogues against PBPs
| Compound Class | Target PBP | Activity Metric | Value | Source |
|---|---|---|---|---|
| Arylalkylidene iminothiazolidin-4-ones | Various PBPs | Inhibitory Conc. | 10 - 100 µM | nih.gov |
| Arylalkylidene iminothiazolidin-4-ones | PBP 2xS | K_i | 10 µM | nih.govnih.gov |
Histone Deacetylase (HDAC) Enzyme Targeting
Histone deacetylase (HDAC) enzymes are crucial regulators of gene expression and have emerged as significant targets for cancer therapy. nih.govresearchgate.net The inhibition of these enzymes can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. Several benzothiazole-containing hydroxamic acids have been synthesized and evaluated as HDAC inhibitors. nih.govresearchgate.net
In one study, a series of benzothiazole-containing analogues of the FDA-approved HDAC inhibitor SAHA (Zolinza®) were developed. nih.gov Among these, N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide and N(1)-[6-(trifluoromethyl)benzo[d]thiazol-2-yl]-N(8)-hydroxyoctanediamide demonstrated potent HDAC inhibitory effects. nih.gov Molecular docking studies suggested that these compounds have a high affinity for HDAC8. nih.gov Notably, N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide exhibited cytotoxicity against five human cancer cell lines that was comparable to SAHA and showed equivalent efficacy in a mouse xenograft model. nih.gov
Another study focused on benzothiazole derivatives as HDAC inhibitors for the treatment of autosomal dominant polycystic kidney disease (ADPKD), where HDACs are known to play a role in cyst progression. nih.gov A targeted screening of benzothiazole-bearing compounds identified potent pan-HDAC inhibitors. nih.gov One of the selected compounds effectively prevented cyst formation and expansion in both in vitro and in vivo models of ADPKD. nih.gov
Table 1: HDAC Inhibitory Activity of Benzothiazole Analogues
| Compound | Target/Activity | Model | Reference |
| N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide | Potent HDAC inhibitor, equipotent to SAHA | Human cancer cell lines, mouse xenograft model | nih.gov |
| N(1)-[6-(trifluoromethyl)benzo[d]thiazol-2-yl]-N(8)-hydroxyoctanediamide | Potent HDAC inhibitor | In vitro HDAC inhibition assay | nih.gov |
| Benzothiazole-bearing compounds | Pan-HDAC inhibitors | In vitro and in vivo ADPKD models | nih.gov |
Ubiquitin Ligase Inhibition (E1 Activating Enzyme)
The ubiquitin-proteasome system is a critical pathway for protein degradation and is essential for cellular homeostasis. mdpi.com This system involves a cascade of enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). mdpi.com Targeting components of this pathway, particularly E3 ligases, has become an attractive strategy for the development of novel therapeutics. While natural products like (+)-Panepophenanthrin have been shown to inhibit the E1 enzyme, there is limited specific information available in the scientific literature regarding the activity of this compound analogues as inhibitors of ubiquitin ligases, including the E1 activating enzyme. nih.gov
Other Reported Biological Activities of Benzothiazole Analogues
The versatile benzothiazole scaffold has been incorporated into a wide array of molecules exhibiting diverse pharmacological properties. bldpharm.comtocris.com These activities range from metabolic and inflammatory modulation to effects on the central nervous system and infectious agents.
Antidiabetic Activity
Benzothiazole derivatives have shown significant promise as antidiabetic agents. rndsystems.com One mechanism of action for these compounds is the activation of adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov A series of benzothiazole derivatives were synthesized that increased glucose uptake in L6 myotubes in an AMPK-dependent manner. nih.gov One particular compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, increased glucose uptake 2.5-fold compared to control cells and was more potent than the reference compound PT-1. nih.gov This compound also increased the abundance of GLUT4 in the plasma membrane of myotubes and lowered blood glucose levels in hyperglycemic mice. nih.gov
Other benzothiazole derivatives have been designed as agonists of the peroxisome proliferator-activated receptor γ (PPARγ), a key target for the thiazolidinedione class of antidiabetic drugs. researchgate.net Hybrid molecules combining benzothiazole and pyrazolidinedione moieties have demonstrated potent antihyperglycemic activity in rat models of type 2 diabetes, with some compounds being more effective than the standard drug. researchgate.net Molecular docking studies have shown that these compounds interact favorably with the hydrophobic pocket of the PPARγ binding site. researchgate.net
Table 2: Antidiabetic Activity of Benzothiazole Analogues
| Compound/Analogue | Mechanism of Action | Key Findings | Reference |
| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | AMPK activation, increased GLUT4 translocation | 2.5-fold increase in glucose uptake in L6 myotubes, lowered blood glucose in hyperglycemic mice | nih.gov |
| Benzothiazole-pyrazolidinedione hybrids (5a, 5b, 5c) | PPARγ agonism | More potent antihyperglycemic activity than standard drug in rat models of type 2 diabetes | researchgate.net |
| 2-aminobenzothiazole-isothiourea/guanidine hybrids (3b, 4y) | PPARγ agonism | Reduced blood glucose levels and improved lipid profile in a rat model of type 2 diabetes |
Anti-inflammatory Activity
Benzothiazole derivatives have been widely investigated for their anti-inflammatory properties. nih.govbldpharm.com The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway. bldpharm.com A number of studies have reported the synthesis of benzothiazole derivatives with anti-inflammatory activity comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov
For instance, a series of 2-amino benzothiazole derivatives showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. Compounds with chloro and methoxy (B1213986) substitutions on the benzothiazole ring were found to be particularly active. Another study reported that benzothiazole derivatives bearing a benzenesulphonamide or carboxamide moiety exhibited significant in vivo anti-inflammatory and analgesic activities. nih.gov
Table 3: Anti-inflammatory Activity of Benzothiazole Analogues
| Compound/Analogue | Model | Key Findings | Reference |
| 2-amino benzothiazole derivatives (Bt2, Bt7) | Carrageenan-induced paw edema in mice | Anti-inflammatory activity comparable to diclofenac | |
| Benzothiazole with benzenesulphonamide/carboxamide | In vivo models | Significant anti-inflammatory and analgesic activities | nih.gov |
| Benzothiazole clubbed with isatin | In vitro/in vivo models | Superior anti-inflammatory property compared to indomethacin |
Anticonvulsant Activity
The benzothiazole nucleus is a key structural feature in several compounds with anticonvulsant properties. nih.govnih.gov The approved drug Riluzole, which contains a benzothiazole moiety, is known to have an anticonvulsant activity spectrum similar to phenytoin. Numerous other benzothiazole derivatives have been synthesized and evaluated for their potential as antiepileptic agents. nih.gov
In one study, a series of benzothiazole-coupled sulfonamide derivatives were synthesized and tested for their anticonvulsant potential using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. Several compounds showed significant anticonvulsant activity, with one compound emerging as the most potent in the MES model. Another study on new benztriazoles with a mercapto-triazole and other heterocycle substituents also identified compounds with strong anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) tests, with some showing a better safety profile than existing drugs.
Table 4: Anticonvulsant Activity of Benzothiazole Analogues
| Compound/Analogue | Test Model | Key Findings | Reference |
| Benzothiazole-coupled sulfonamides (e.g., compound 9) | MES, PTZ | Potent anticonvulsant activity, with some compounds showing better activity than others based on substitution patterns | |
| Benztriazoles with mercapto-triazole and other heterocycles (e.g., 5j) | MES, scPTZ | Strong anticonvulsant activity with a high protective index, indicating a good safety profile | |
| Riluzole | - | Phenytoin-like spectrum of anticonvulsant activity |
Anthelmintic and Antiparasitic Activities
Benzothiazole derivatives have also demonstrated significant activity against a range of parasites, including helminths and protozoa. tocris.com A study on isothiocyanato-2-heteroaromatic-substituted benzothiazoles described their synthesis and antiparasitic properties. tocris.com In mice infected with the nematode Nematospiroides dubius and the tapeworm Hymenolepis nana, several derivatives showed potent activity. tocris.com Specifically, 5- and 6-isothiocyanato-2-(3-pyridinyl)benzthiazole exhibited 100% taeniacidal activity at a 0.2% concentration in the diet. tocris.com These derivatives also showed good nematocidal activity in sheep. tocris.com
Furthermore, a systematic review of the antimalarial activities of benzothiazole analogs identified 232 substances with potent antiplasmodial activity against various strains of the malaria parasite. These compounds act through different mechanisms, including the inhibition of Plasmodium falciparum enzymes in vitro and the inhibition of blood-stage parasites in vivo.
Table 5: Anthelmintic and Antiparasitic Activities of Benzothiazole Analogues
| Compound/Analogue | Target Organism | Key Findings | Reference |
| 5- and 6-isothiocyanato-2-(3-pyridinyl)benzthiazole | Hymenolepis nana (tapeworm) | 100% taeniacidal activity in mice | tocris.com |
| 5- and 6-isothiocyanato-2-(3-pyridinyl)benzthiazole | Nematodes | Good nematocidal activity in sheep | tocris.com |
| Various benzothiazole analogues | Plasmodium falciparum | Potent antiplasmodial activity | |
| 2-substituted 6-nitro- and 6-amino-benzothiazoles | Plasmodium falciparum | Active on all stages of the parasite, with some showing marked activity on specific schizont forms |
Computational Studies and Molecular Modeling
Ligand-Protein Interaction Analysis
Ligand-protein interaction analysis through molecular docking is a fundamental tool in drug discovery for predicting how a small molecule, or ligand, binds to a protein target. researchgate.net This technique helps in understanding the basis of a compound's biological activity and in optimizing its structure for better efficacy. For the benzothiazole (B30560) class, docking studies have been employed to investigate their potential against various diseases by targeting specific enzymes and receptors. japsonline.commdpi.com
Molecular docking simulations are used to predict the binding affinity and orientation of a ligand within the active site of a target protein. While specific docking studies exclusively on 2-Chlorobenzo[d]thiazole-5-carboxamide are not detailed in the available literature, extensive research on closely related benzothiazole-carboxamide hybrids provides valuable insights into their potential biological targets and binding strengths. japsonline.comresearchgate.net These studies reveal that benzothiazole derivatives can effectively bind to a range of protein targets, including those involved in cancer and microbial infections. japsonline.comnih.gov
For instance, molecular docking of benzothiazole–carboxamide hybrids against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, has shown promising results. japsonline.com Similarly, other studies have targeted enzymes like dihydroorotase in bacteria. nih.gov The binding affinity is typically reported as a docking score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. japsonline.com
Table 1: Representative Molecular Docking Scores for Benzothiazole Derivatives Against Various Protein Targets
| Compound Type | Protein Target (PDB ID) | Example Docking Score (kcal/mol) | Potential Indication | Source |
|---|---|---|---|---|
| Benzothiazole–Carboxamide Hybrid | EGFR (4WKQ) | -7.051 | Anticancer | japsonline.com |
| Benzothiazole–Carboxamide Hybrid | EGFR (6LUD) | -8.100 | Anticancer | researchgate.net |
| Benzothiazole Derivative | Dihydroorotase (E. coli) | Not specified, but effective inhibition shown | Antimicrobial | nih.gov |
| Benzothiazole Derivative | Urease (2KAU) | -3.345 | Antibacterial | mdpi.com |
| Benzothiazole Derivative | p53-MDM2 | -10.32 | Anticancer | tandfonline.com |
The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. For benzothiazole derivatives, both hydrogen bonds and hydrophobic interactions play a critical role. nih.govresearchgate.net Molecular docking analyses reveal that the carboxamide group is a potent hydrogen bond donor and acceptor, often forming crucial bonds with amino acid residues in the protein's active site. mdpi.com
Key interactions observed for benzothiazole analogues include:
Hydrogen Bonding : The amide N-H and carbonyl oxygen of the carboxamide moiety can form hydrogen bonds with polar amino acid residues. For example, in studies with dihydroorotase, hydrogen bonds were observed with residues like ASN44. nih.gov In other targets, residues such as Glu-378 have been shown to form H-bonds with the amino group of benzothiazole inhibitors. mdpi.com
Hydrophobic Interactions : The fused aromatic ring system of the benzothiazole core provides a large surface area for hydrophobic and π-stacking interactions with nonpolar amino acid residues within the binding pocket. nih.govresearchgate.net Strong hydrophobic interactions involving the thiazole (B1198619) and other aromatic rings at the entrance of an active site can interfere with substrate access, leading to enzyme inhibition. nih.gov
Other Interactions : Pi-alkyl and pi-sulfur interactions have also been noted, contributing to the stability of the binding complex. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. scirp.orgnih.gov These studies provide insights into optimized molecular geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests the molecule is more reactive. mdpi.com
For benzothiazole derivatives, DFT calculations have been performed using methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) to analyze their structural and electronic properties. mdpi.comnih.gov Such studies help in understanding the charge transfer characteristics within the molecule. mdpi.com For example, research has shown that in some benzothiazole derivatives, the HOMO-LUMO energy gap can range from 4.46 to 4.73 eV, with different substituents on the ring system affecting this value. mdpi.com These theoretical calculations are essential for predicting molecular recognition processes and potential reaction sites. scirp.org
In Silico ADME Prediction and Preclinical Pharmacokinetics
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital part of modern drug discovery, helping to identify candidates with favorable pharmacokinetic properties early in the process. veterinaria.orgbiointerfaceresearch.com Various computational tools are used to predict properties like oral absorption, blood-brain barrier penetration, and potential for drug-drug interactions. tandfonline.com For benzothiazole derivatives, numerous studies have reported their predicted ADME profiles, often showing good drug-likeness properties according to frameworks like Lipinski's Rule of Five. nih.govtandfonline.com
Table 2: Predicted ADME and Physicochemical Properties for Representative Benzothiazole Derivatives
| Property | Predicted Value/Range | Significance | Source |
|---|---|---|---|
| Human Oral Absorption | >70% for most compounds | Indicates good potential for oral bioavailability | nih.govtandfonline.com |
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration | tandfonline.com |
| Blood-Brain Barrier (BBB) Permeant | Variable (Yes/No) | Predicts potential for CNS activity | tandfonline.com |
| Lipinski's Rule of Five Violations | Generally 0 | Suggests good drug-likeness | nih.govugm.ac.id |
| CYP (Cytochrome P450) Inhibition | Variable (e.g., CYP1A2, CYP2C19) | Predicts potential for drug-drug interactions | tandfonline.com |
| Synthetic Accessibility | 2.5 - 4.5 (lower is easier) | Indicates feasibility of chemical synthesis | frontiersin.org |
Hepatic clearance is a primary mechanism for the elimination of many drugs from the body and is a critical parameter in determining dosing regimens. nih.gov Predicting human hepatic clearance often involves in vitro to in vivo extrapolation (IVIVE), where data from human liver microsomes or hepatocytes are scaled to predict in vivo values. nih.govnih.gov For compounds with low to intermediate clearance, models using co-cultures of hepatocytes can provide predictions, with studies showing that 60-90% of predictions fall within a 3-fold range of the observed human values. nih.gov While specific data for this compound is not available, studies on other heterocyclic compounds, such as synthetic cannabinoid receptor agonists with carboxamide moieties, show that predicted hepatic clearance can range widely from low (0.34 mL/min/kg) to high (18.25 mL/min/kg). mdpi.com It is also noted that predictions based on in vitro systems can sometimes systematically underestimate the actual in vivo clearance. researchgate.net
The efficacy of a drug is generally driven by its unbound concentration, as only the unbound fraction is free to cross biological membranes and interact with its target. nuvisan.com The fraction unbound in plasma (fu,plasma) and in brain (fu,brain) are therefore critical pharmacokinetic parameters. researchgate.netnih.gov These values are typically determined experimentally using methods like equilibrium dialysis. nuvisan.comnih.gov The unbound brain-to-plasma concentration ratio (Kp,uu) is a key metric for assessing brain penetration, with a value close to unity suggesting that passive diffusion is the dominant mechanism of transport across the blood-brain barrier. researchgate.netresearchgate.net For small molecules, the free fraction in plasma can vary dramatically, and high plasma protein binding can limit drug availability. mdpi.comnih.gov The lipid and protein composition of the brain differs significantly from plasma, meaning fu,plasma cannot be used as a direct surrogate for fu,brain. researchgate.net
Metabolic Stability Assessment
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. In silico methods provide a rapid and cost-effective means to predict the metabolic fate of a compound before its synthesis. These predictions are typically based on the molecule's interaction with major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily.
For benzothiazole derivatives, computational models are employed to identify potential sites of metabolism (SOMs). These models utilize various approaches, including expert systems, machine learning algorithms, and quantum mechanical calculations, to predict which atoms in the molecule are most susceptible to enzymatic modification.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can offer valuable insights. For a range of heterocyclic compounds, including those with thiazole motifs, these tools can calculate parameters that correlate with metabolic stability. For instance, a study on 2-aminothiazol-4(5H)-one derivatives utilized in silico ADME assays to predict their interaction with various CYP isoenzymes. Such studies often reveal that while many derivatives may not inhibit the major CYP3A4 enzyme, some might show inhibitory effects on other isoforms like CYP2C19, CYP2D6, CYP1A2, or CYP2C9.
Table 1: Predicted Metabolic Properties of Benzothiazole Analogs
| Property | Predicted Outcome for Analogous Compounds | Implication for this compound |
| CYP450 Inhibition | Varies by derivative; some show selective inhibition of CYP isoforms. | Potential for specific CYP isoform interactions, which could affect drug-drug interactions. |
| Sites of Metabolism (SOMs) | Often the aromatic rings and attached functional groups. | The benzothiazole ring and the amide group are likely sites for metabolic modification. |
| Metabolic Pathways | Oxidation, hydroxylation, and conjugation are common. | Expected to undergo similar metabolic transformations. |
This table is illustrative and based on general findings for the benzothiazole class of compounds, not on specific data for this compound.
Computational Support for Rational Drug Design
Computational chemistry plays a pivotal role in the rational design of new drugs by providing a molecular-level understanding of drug-receptor interactions. nih.govmdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are instrumental in designing and optimizing lead compounds. nih.gov
The 2-substituted benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. japsonline.com Computational approaches are frequently used to explore how modifications to this scaffold affect binding to various biological targets.
Molecular docking studies, for example, can predict the binding orientation and affinity of a ligand like this compound to the active site of a target protein. In studies involving benzothiazole–carboxamide hybrids, molecular docking has been used to investigate their binding to protein targets like EGFR, a key protein in cancer. japsonline.com These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's biological activity.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR studies can identify the physicochemical properties and structural features that are crucial for their therapeutic effects. This information guides the design of new analogs with improved potency and selectivity.
Table 2: Application of Computational Methods in the Rational Drug Design of Benzothiazole Derivatives
| Computational Method | Application | Relevance to this compound |
| Molecular Docking | Predicts binding modes and affinities to target proteins. | Can be used to identify potential therapeutic targets and optimize interactions. |
| QSAR | Identifies key structural features for biological activity. | Helps in designing derivatives with enhanced potency and selectivity. |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-protein complex. | Provides insights into the stability of the binding and conformational changes. |
| In Silico ADMET Prediction | Assesses drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Crucial for early-stage filtering of candidates with poor pharmacokinetic profiles. mdpi.com |
This table summarizes the general application of these methods to the benzothiazole class of compounds.
Medicinal Chemistry Perspectives and Future Research Directions
Lead Optimization and Analog Design Strategies
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For 2-Chlorobenzo[d]thiazole-5-carboxamide, there is no available literature detailing its progression as a lead compound.
Design of Next-Generation Analogues
The design of next-generation analogues of a lead compound is guided by structure-activity relationship (SAR) studies. These studies systematically alter different parts of the molecule to understand how these changes affect its biological activity. nih.gov For this compound, no SAR studies have been published.
Future research could explore modifications at several key positions:
Substitution at the 2-chloro position: Replacing the chlorine atom with other halogens, small alkyl groups, or amine functionalities could modulate the electronic properties and binding interactions of the molecule.
Modification of the 5-carboxamide group: Altering the amide substituent could impact solubility, cell permeability, and target engagement.
Development of Target Engagement Probes
Target engagement probes are essential tools for confirming that a compound interacts with its intended biological target within a cellular environment. nih.gov These probes are typically derived from the parent compound by incorporating a reporter tag, such as a fluorescent dye or a photoaffinity label. There is no evidence in the scientific literature of the development of target engagement probes based on the this compound scaffold.
Identification of Novel Biological Targets
The identification of the biological targets of a compound is fundamental to understanding its mechanism of action and therapeutic potential. For this compound, there are no published studies that identify or even propose specific biological targets. The broader class of benzothiazole (B30560) derivatives has been shown to interact with a wide range of targets, including kinases, enzymes involved in microbial metabolism, and proteins associated with neurodegenerative diseases. researchgate.netjapsonline.comnih.gov Computational docking studies and high-throughput screening of this compound against various target libraries could be a starting point for identifying its biological partners.
Development of Hybrid Compounds and Conjugates
The development of hybrid compounds, which combine two or more pharmacophores into a single molecule, is a growing strategy in drug design to achieve multi-target activity or improved drug delivery. ambeed.com Similarly, conjugating a compound to a targeting moiety can enhance its delivery to specific cells or tissues. There is no research available on the development of hybrid compounds or conjugates involving this compound. Future work could explore conjugating this molecule to other known pharmacologically active agents to potentially create novel therapeutic entities.
Emerging Applications and Unexplored Therapeutic Areas
Given the diverse biological activities of benzothiazole derivatives, this compound could potentially have applications in various therapeutic areas. nih.govsemanticscholar.org However, without any biological data, its potential applications remain purely speculative. Unexplored therapeutic areas for this compound could include oncology, infectious diseases, and neurological disorders, reflecting the activities of other compounds in the benzothiazole class.
Challenges and Opportunities in Benzothiazole-Based Drug Discovery
The field of benzothiazole-based drug discovery presents both challenges and opportunities. mdpi.com
Challenges:
Solubility: Benzothiazole derivatives can often suffer from poor aqueous solubility, which can hinder their development as oral drug candidates.
Toxicity: As with many heterocyclic compounds, potential toxicity is a concern that needs to be carefully evaluated.
Drug Resistance: The emergence of resistance to antimicrobial and anticancer agents is a constant challenge.
Opportunities:
Scaffold Diversity: The benzothiazole core is a versatile scaffold that can be readily modified to generate large libraries of compounds for screening.
Broad Biological Activity: The wide range of biological activities associated with this class of compounds provides a rich starting point for new drug discovery programs.
Target-Based Design: An increasing understanding of the biological targets of benzothiazoles allows for more rational, structure-based drug design approaches.
Current Research Gaps and Future Investigative Avenues
Despite the broad interest in benzothiazole derivatives for drug discovery, a comprehensive research profile for This compound is conspicuously absent from the current scientific literature. While numerous studies have explored the synthesis and biological activities of various substituted benzothiazoles and thiazole (B1198619) carboxamides, dedicated investigations into this specific molecule are yet to be published. This lack of focused research presents a significant gap in our understanding and simultaneously highlights a wealth of opportunities for future investigation.
The primary research gap is the absence of a systematic evaluation of the biological activity of This compound . Although related compounds have shown promise, the specific pharmacological profile of this molecule remains unknown. Therefore, future research should begin with broad-based biological screening to identify any potential therapeutic applications.
Based on the activities of structurally similar compounds, several key areas warrant investigation:
Anticancer Potential: A significant number of benzothiazole derivatives have been investigated for their anticancer properties. researchgate.netnih.govnih.govnih.gov For instance, derivatives of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) have been synthesized and evaluated for their activity against various cancer cell lines. mdpi.comresearchgate.net Furthermore, some 2-chloro-thiazole-5-carboxamide (B1504622) derivatives are being explored as kinase inhibitors, which are critical targets in oncology. smolecule.com Future studies should therefore include screening This compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. Mechanistic studies could then elucidate the specific cellular pathways and molecular targets involved, such as protein kinases.
Antimicrobial Activity: The benzothiazole scaffold is a common feature in compounds with antimicrobial properties. researchgate.net For example, a derivative containing a 5-chlorobenzo[d]thiazol-2-yl)thio moiety has demonstrated antifungal activity as a succinate (B1194679) dehydrogenase (SDH) inhibitor. acs.org This suggests that This compound should be evaluated for its efficacy against a range of pathogenic bacteria and fungi. Identifying the minimum inhibitory concentration (MIC) and exploring the mechanism of action against microbial targets would be a crucial first step.
Enzyme Inhibition: Beyond anticancer and antimicrobial applications, various benzothiazole derivatives have been identified as inhibitors of other enzymes with therapeutic relevance. nih.gov A comprehensive screening of This compound against a panel of clinically relevant enzymes could uncover novel inhibitory activities.
To facilitate these biological investigations, the development of a robust and scalable synthetic route for This compound is paramount. While patents exist for the preparation of 2-chlorobenzothiazole (B146242) and related structures, a detailed and optimized synthesis for the 5-carboxamide derivative needs to be established and reported. google.com
Furthermore, to guide future drug design and optimization, the establishment of clear Structure-Activity Relationships (SAR) is essential. This would involve the synthesis and biological evaluation of a library of analogues of This compound . Key modifications could include:
Substitution on the carboxamide nitrogen: Introducing a variety of substituents on the amide nitrogen could significantly impact biological activity and pharmacokinetic properties.
Modification of the chloro- substituent: Replacing the chlorine atom at the 2-position with other halogens or functional groups would provide insight into the electronic and steric requirements for activity.
Alterations at other positions of the benzothiazole ring: Exploring substitutions at the 4, 6, and 7-positions of the benzothiazole core could further refine the pharmacological profile.
The following table summarizes potential research directions:
| Research Area | Specific Avenues of Investigation | Rationale based on Related Compounds |
| Synthesis | Development of an efficient and scalable synthetic pathway. | To enable further biological and medicinal chemistry studies. google.com |
| Anticancer | Screening against a panel of cancer cell lines; mechanistic studies to identify molecular targets (e.g., kinase inhibition). | Many benzothiazole and thiazole carboxamide derivatives show anticancer activity. researchgate.netnih.govnih.govnih.govmdpi.comresearchgate.netsmolecule.com |
| Antimicrobial | Evaluation of activity against pathogenic bacteria and fungi; determination of MIC values and mechanism of action. | The benzothiazole scaffold is present in many antimicrobial agents; related compounds show antifungal activity via SDH inhibition. researchgate.netacs.org |
| Enzyme Inhibition | Broad screening against a panel of therapeutically relevant enzymes. | To uncover novel biological targets and therapeutic applications. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Synthesis and evaluation of analogues with modifications at the carboxamide nitrogen, the 2-position chloro group, and other positions on the benzothiazole ring. | To guide the design of more potent and selective derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
